

Strategic Characterization & Utility of 2-Chloro-3,4-difluoroaniline

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Compound of Interest

Compound Name: 2-Chloro-3,4-difluoroaniline

CAS No.: 36556-48-6

Cat. No.: B3028866

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Technical Whitepaper | Application Note: AN-2026-CDF

Executive Summary

In the high-stakes landscape of drug discovery, **2-Chloro-3,4-difluoroaniline** (CAS: 36556-48-6) serves as a critical halogenated building block. Its unique substitution pattern—combining the lipophilicity of chlorine with the metabolic stability and bioisosteric properties of fluorine—makes it indispensable in the synthesis of next-generation quinolone antibiotics, kinase inhibitors, and advanced agrochemicals.

This guide moves beyond basic property listing to provide a strategic framework for the synthesis, analytical validation, and downstream application of this intermediate. We focus specifically on the molecular weight (163.55 g/mol) as a pivotal constant for stoichiometric precision and mass spectrometric identification.

Physicochemical Profile

Understanding the fundamental constants of **2-Chloro-3,4-difluoroaniline** is the first step in designing robust reaction pathways. The molecular weight is not merely a number; it is the

anchor for all yield calculations and analytical confirmations.

Table 1: Core Chemical Specifications

Parameter	Value	Technical Context
Molecular Weight	163.55 g/mol	Used for precise molarity calculations in multi-step synthesis.
Molecular Formula	C ₆ H ₄ ClF ₂ N	Defines the isotopic envelope in Mass Spectrometry.
CAS Number	36556-48-6	Unique identifier for regulatory compliance and sourcing.
Physical State	Low-melting solid / Oil	Requires careful temperature control during dispensing (typically handled >35°C).
Boiling Point	~240°C (est.)	High boiling point allows for high-temperature coupling reactions without solvent loss.
pKa (Conjugate Acid)	~2.5 - 3.0	The electron-withdrawing halogens significantly reduce basicity compared to aniline (pKa 4.6).

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Expert Insight: The presence of two fluorine atoms and one chlorine atom on the benzene ring creates a unique electronic environment. The chlorine atom at the ortho position relative to the amine introduces steric hindrance, which can modulate reactivity in nucleophilic substitution reactions—a feature often exploited to improve selectivity in drug design.

Synthetic Methodology: Nitro-Reduction Pathway

The most reliable route to high-purity **2-Chloro-3,4-difluoroaniline** is the catalytic hydrogenation of its nitro-precursor, 2-Chloro-3,4-difluoronitrobenzene. This method minimizes the formation of defluorinated byproducts, which are common in aggressive chemical reductions.

Protocol: Catalytic Hydrogenation (Lab Scale)

Note: This protocol assumes a starting scale of 10g of nitro-precursor.

- Preparation: Dissolve 10g of 2-Chloro-3,4-difluoronitrobenzene in 100 mL of Methanol (MeOH).
- Catalyst Loading: Under an inert Nitrogen atmosphere, add 5% w/w Platinum on Carbon (Pt/C) or Palladium on Carbon (Pd/C). Sulfided catalysts are preferred to prevent dehalogenation (loss of Cl/F).
- Hydrogenation: Purge the vessel with Hydrogen (H₂) gas. Maintain a pressure of 30–50 psi at ambient temperature (25°C).
- Monitoring: Monitor reaction progress via TLC or HPLC until the nitro peak disappears.
- Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure.
- Purification: If necessary, purify via recrystallization (from hexane/EtOAc) or vacuum distillation.

Visualization: Synthesis Workflow

The following diagram illustrates the critical decision points in the synthesis and purification process.



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Figure 1: Step-by-step synthesis workflow emphasizing the critical QC checkpoint for dehalogenation.

Analytical Validation & Molecular Weight Confirmation

Validating the identity of **2-Chloro-3,4-difluoroaniline** requires more than just a melting point check. The Molecular Weight (163.55) is the primary metric for Mass Spectrometry (MS) validation.

Mass Spectrometry (GC-MS / LC-MS)

The chlorine atom provides a distinct "fingerprint" due to its natural isotopes (

and

).

- Target Ion: $[M+H]^+ = 164.55$ (LC-MS ESI+) or $M^+ = 163.55$ (GC-MS EI).
- Isotopic Pattern: You must observe a characteristic 3:1 intensity ratio between the molecular ion (M) and the M+2 peak.
 - M (163.55): 100% Intensity (contains)
 - M+2 (165.55): ~32% Intensity (contains)

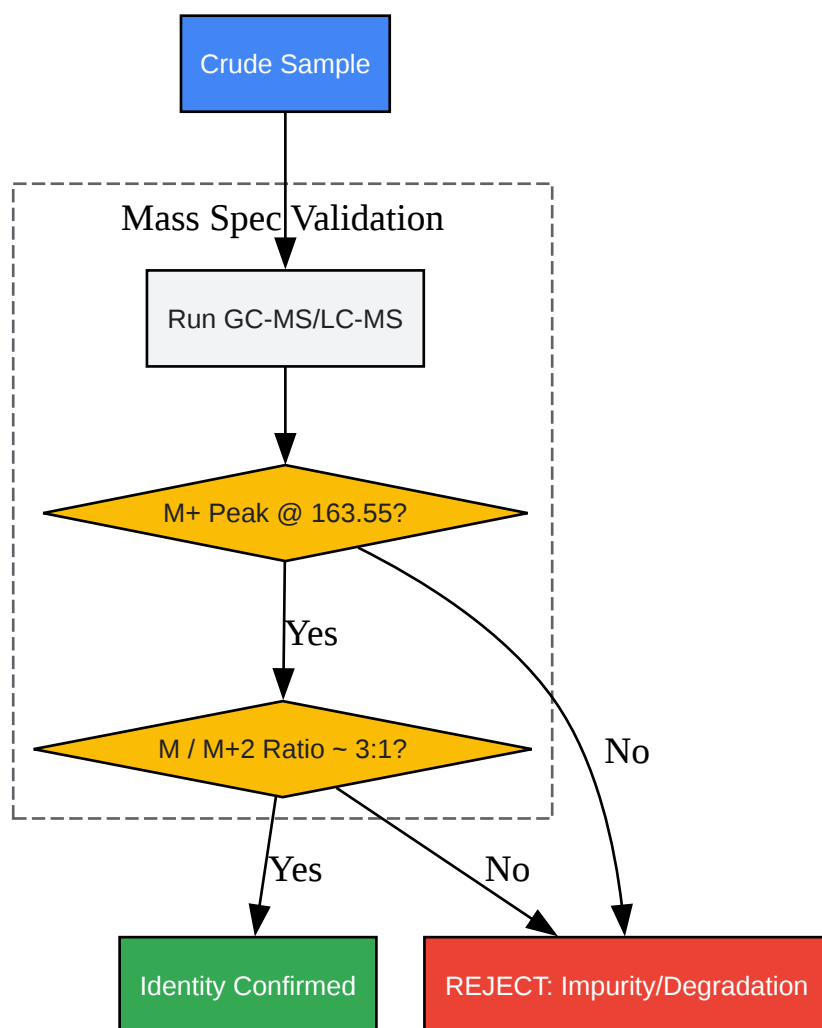
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Critical Check: If the M+2 peak is missing or the ratio is incorrect, your product may be defluorinated or dechlorinated.

HPLC Method Parameters

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 μ m).
- Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient).
- Detection: UV at 254 nm.
- Rationale: The acidic modifier ensures the aniline remains protonated (or suppresses silanol interactions depending on pH), sharpening the peak shape.

Visualization: Analytical Logic Tree



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Figure 2: Analytical decision tree for confirming molecular identity via Molecular Weight and Isotopic abundance.

Strategic Applications in Drug Development

The **2-Chloro-3,4-difluoroaniline** scaffold is not a passive linker; it is an active pharmacophore modulator.

- Bioisosterism: The fluorine atoms mimic hydrogen in size but drastically alter the electronic density, often increasing metabolic stability against P450 oxidation.
- Kinase Inhibition: This moiety is frequently used in the "hinge-binding" region of kinase inhibitors, where the aniline NH forms hydrogen bonds with the protein backbone.

- Agrochemicals: Used in the synthesis of pyridinyloxyacetic acid herbicides, where the halogen pattern ensures selectivity for specific weed enzymes.

Stoichiometry Example

When using this reagent in a nucleophilic aromatic substitution (

):

- Reaction: **2-Chloro-3,4-difluoroaniline** + 2,4-Dichloropyrimidine.
- Calculation: To react 1.00 g of Pyrimidine (MW 148.98), you need exactly 1.098 g of **2-Chloro-3,4-difluoroaniline** (1.0 equivalents).
 - Math:
.
 - Tip: Always use a slight excess (1.1 eq) to drive the reaction to completion.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53255483, **2-Chloro-3,4-difluoroaniline**. Retrieved from [\[Link\]](#)
- NIST Chemistry WebBook. 2,4-Difluoroaniline and Related Halogenated Anilines Thermochemistry Data. (General Reference for Fluoroaniline properties). Retrieved from [\[Link\]](#)
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

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